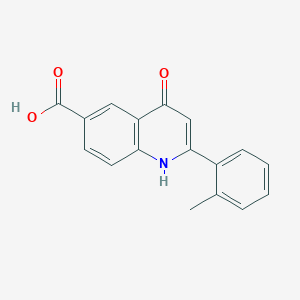
6-(Dibutylamino)naphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dibutylamino)naphthalene-1-carbonitrile is an organic compound with the molecular formula C19H24N2 It is characterized by the presence of a naphthalene ring substituted with a dibutylamino group at the 6-position and a carbonitrile group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibutylamino)naphthalene-1-carbonitrile typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the Friedel-Crafts alkylation of benzene with succinic anhydride, followed by cyclization and dehydrogenation.
Introduction of the Dibutylamino Group: The dibutylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of naphthalene with dibutylamine in the presence of a suitable catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a Sandmeyer reaction, where the corresponding amine is diazotized and then treated with copper(I) cyanide to form the nitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dibutylamino)naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
6-(Dibutylamino)naphthalene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 6-(Dibutylamino)naphthalene-1-carbonitrile depends on its application. For instance, as a fluorescent probe, it interacts with specific molecular targets, leading to changes in its fluorescence properties. The dibutylamino group can enhance the electron-donating ability, affecting the compound’s electronic structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-carbonitrile: Lacks the dibutylamino group, resulting in different chemical properties and reactivity.
6-(Diethylamino)naphthalene-1-carbonitrile: Similar structure but with diethylamino instead of dibutylamino, leading to variations in steric and electronic effects.
Naphthalene-1,8-dicarbonitrile: Contains two nitrile groups, affecting its chemical behavior and applications.
Uniqueness
6-(Dibutylamino)naphthalene-1-carbonitrile is unique due to the presence of both the dibutylamino and carbonitrile groups, which confer distinct electronic and steric properties. These features make it valuable for specific applications, such as in organic electronics and as a fluorescent probe.
Propiedades
Número CAS |
591253-35-9 |
|---|---|
Fórmula molecular |
C19H24N2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
6-(dibutylamino)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C19H24N2/c1-3-5-12-21(13-6-4-2)18-10-11-19-16(14-18)8-7-9-17(19)15-20/h7-11,14H,3-6,12-13H2,1-2H3 |
Clave InChI |
WLXCQBYTMXUTGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
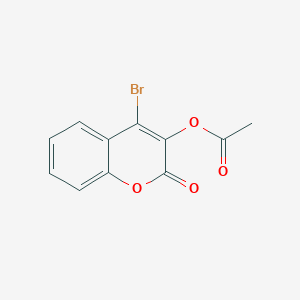
![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)
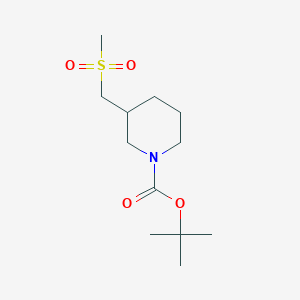
![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)


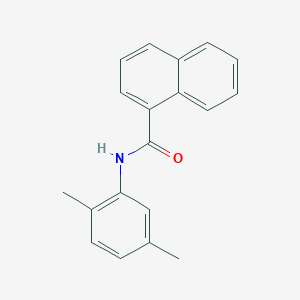
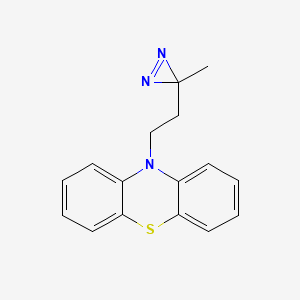
![1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11844157.png)



